REACTION_SMILES
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[C:5]([CH3:6])(=[O:7])[NH:8][c:9]1[cH:10][cH:11][c:12]([S:15](=[O:16])(=[O:17])[Cl:18])[cH:13][cH:14]1.[CH3:19][C:20](=[O:21])[CH3:22].[N-:2]=[N+:3]=[N-:4].[Na+:1].[OH2:23]>>[N:2](=[N+:3]=[N-:4])[S:15]([c:12]1[cH:11][cH:10][c:9]([NH:8][C:5]([CH3:6])=[O:7])[cH:14][cH:13]1)(=[O:16])=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1ccc(S(=O)(=O)Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=[N-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(=O)Nc1ccc(S(=O)(=O)N=[N+]=[N-])cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |